N-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzenesulfonamide
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Overview
Description
N-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzenesulfonamide is a complex organic compound that features a combination of methoxyphenyl, oxadiazole, and benzenesulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzenesulfonamide typically involves multiple steps. One common method includes the reaction of 3-methoxybenzohydrazide with an appropriate carboxylic acid derivative to form the oxadiazole ring. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the oxadiazole ring could lead to a variety of reduced forms.
Scientific Research Applications
N-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound’s binding affinity to certain receptors, while the sulfonamide group can contribute to its overall stability and solubility .
Comparison with Similar Compounds
Similar Compounds
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzenesulfonamide: Similar structure but with a chlorophenyl group instead of a methoxyphenyl group.
N-{[3-(3-hydroxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzenesulfonamide: Similar structure but with a hydroxyphenyl group instead of a methoxyphenyl group.
Uniqueness
The presence of the methoxy group in N-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzenesulfonamide imparts unique electronic and steric properties, potentially enhancing its bioactivity and making it a valuable compound for further research and development.
Properties
Molecular Formula |
C17H17N3O4S |
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Molecular Weight |
359.4 g/mol |
IUPAC Name |
N-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C17H17N3O4S/c1-12-6-8-15(9-7-12)25(21,22)18-11-16-19-17(20-24-16)13-4-3-5-14(10-13)23-2/h3-10,18H,11H2,1-2H3 |
InChI Key |
DKCFXMJAUXZBSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2=NC(=NO2)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
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